4-bromo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF3N2/c1-4-5(7)2-12(11-4)3-6(8,9)10/h2H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUDSDMNUCGYSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Addition of the trifluoroethyl group: This step may involve the use of trifluoroethyl iodide or trifluoroethyl bromide under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and reduction reactions: The pyrazole ring can be oxidized or reduced under specific conditions.
Coupling reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaOH).
Oxidation reactions: Oxidizing agents (e.g., KMnO4, H2O2).
Reduction reactions: Reducing agents (e.g., NaBH4, LiAlH4).
Coupling reactions: Palladium catalysts, ligands, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.
Medicine: As a lead compound for drug discovery and development.
Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The trifluoroethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in substituents at the 1-, 3-, and 4-positions, which influence electronic, steric, and physicochemical properties. Key comparisons include:
Key Observations:
- Trifluoroethyl (CF₃CH₂) vs. Methyl (CH₃): The trifluoroethyl group in the target compound provides stronger electron-withdrawing effects and higher metabolic resistance compared to methyl, due to fluorine’s inductive effect . This enhances stability in biological systems, making it preferable for therapeutic applications.
- Bromine vs. Chlorine: Bromine’s larger atomic radius and polarizability may improve halogen bonding in protein-ligand interactions compared to chlorine, as seen in isostructural chloro/bromo derivatives (e.g., antimicrobial compounds in ).
- Trifluoromethyl (CF₃) vs.
Physicochemical Properties
- Lipophilicity (logP): The trifluoroethyl group increases logP compared to methyl (e.g., 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole: predicted logP ~2.5 vs. target compound ~3.0) .
- Solubility: Fluorine’s polar hydrophobicity may reduce aqueous solubility relative to methyl-substituted analogues, necessitating formulation optimization for in vivo studies .
Biological Activity
4-Bromo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a member of the pyrazole family, characterized by its unique structure that includes a bromine atom, a methyl group, and a trifluoroethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antifungal, antimicrobial, anti-inflammatory, and anticancer properties. The trifluoroethyl group enhances its binding affinity to specific biological targets, making it a candidate for drug development.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₁BrF₃N₂. Its structure can be depicted as follows:
The presence of the trifluoroethyl group significantly influences the compound's chemical properties and reactivity. This group not only enhances lipophilicity but also affects the compound's ability to interact with various biological receptors and enzymes.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The incorporation of the trifluoroethyl group in this compound may enhance its efficacy against a range of pathogens. In vitro studies have demonstrated that this compound effectively inhibits the growth of various bacterial strains and fungi.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in specific cancer cell lines. Its mechanism of action appears to involve the modulation of key signaling pathways associated with cell survival and growth.
Enzyme Inhibition
The trifluoroethyl substituent enhances the compound's binding affinity to certain enzymes. For instance, studies have indicated that this compound can act as an inhibitor for enzymes involved in metabolic pathways. This characteristic makes it a valuable lead compound for further drug development.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole | Lacks methyl group; simpler structure | Absence of additional functional groups |
| 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-amine | Contains an amine group | Different reactivity due to amine presence |
| 5-Methyl-3-(trifluoromethyl)-1H-pyrazole | Contains trifluoromethyl instead of trifluoroethyl | Variation in electronic properties due to different fluorinated group |
The combination of bromine and trifluoroethyl groups in this compound contributes to its distinct chemical stability and biological activity profiles compared to its analogs.
Case Studies and Research Findings
Several case studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The introduction of the trifluoroethyl group was found to enhance this activity by improving membrane permeability.
- Cancer Cell Inhibition : Research conducted on various cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis rates. The study suggested that this compound could serve as a potential therapeutic agent for specific types of cancer.
- Enzyme Interaction Studies : Investigations into enzyme inhibition mechanisms showed that this compound effectively inhibited enzyme activity related to metabolic processes. This inhibition was attributed to enhanced binding due to the trifluoroethyl substituent.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-bromo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. A common approach involves bromination of a pre-functionalized pyrazole core. For example, 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo regioselective bromination at the 4-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent like CCl₄ or acetonitrile .
- Key Considerations :
-
Reaction temperature (40–80°C) and stoichiometry (1.1–1.3 eq. NBS) are critical for minimizing di-brominated byproducts.
-
Purification often involves column chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol .
Reagent Role Conditions Yield NBS Brominating agent 70°C, CCl₄, AIBN 65–75% Ethanol Recrystallization solvent RT to 4°C >95% purity
Q. How is the compound characterized to confirm its structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify substitution patterns. For example, the trifluoroethyl group shows distinct CF₃-coupled splitting (~q, J = 10 Hz) in ¹H NMR .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion (e.g., [M+H]⁺ at m/z 287.0) and isotopic pattern for bromine .
- X-ray Crystallography : Single-crystal analysis resolves steric effects of the trifluoroethyl group and bromine position .
Advanced Research Questions
Q. What factors influence the regioselectivity of bromination in 3-methylpyrazole derivatives?
- Methodological Answer : Regioselectivity is governed by electronic and steric effects.
- Electronic Factors : Electron-donating groups (e.g., methyl at C3) direct bromination to the para position (C4) via resonance stabilization of the radical intermediate .
- Steric Factors : Bulky substituents (e.g., trifluoroethyl at N1) hinder bromination at adjacent positions. Computational studies (DFT) can predict reactivity by analyzing frontier molecular orbitals .
- Data Contradiction : Some studies report unexpected bromination at C5 in polar solvents (e.g., DMF), likely due to solvent-assisted stabilization of alternative transition states .
Q. How do structural modifications (e.g., bromine or trifluoroethyl groups) affect biological activity in pyrazole derivatives?
- Methodological Answer :
- Bromine : Enhances lipophilicity and halogen bonding with biological targets (e.g., kinase ATP-binding pockets). SAR studies show a 10-fold increase in inhibitory activity against kinases like EGFR when bromine is present .
- Trifluoroethyl Group : Improves metabolic stability by resisting oxidative degradation. Comparative pharmacokinetic studies in rodents show a 2.5x longer half-life compared to ethyl analogs .
- Contradictory Findings : In some cases, bromine reduces solubility, limiting bioavailability. Co-crystallization with cyclodextrins or PEGylation can mitigate this .
Q. What strategies optimize reaction yields in large-scale syntheses?
- Methodological Answer :
- Flow Chemistry : Continuous flow systems reduce side reactions (e.g., di-bromination) by precise control of residence time and temperature .
- Catalyst Screening : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids improves scalability. Yields >80% are achievable with Pd(OAc)₂/XPhos catalysts .
- Data Table :
| Scale | Method | Yield | Purity |
|---|---|---|---|
| 1 mmol | Batch (NBS) | 70% | 95% |
| 100 mmol | Flow (Pd-catalyzed) | 85% | 98% |
Experimental Design & Data Analysis
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer :
Standardize Assays : Use validated protocols (e.g., IC₅₀ measurements with ATP concentration titrations for kinase assays) .
Control for Solubility : Pre-dissolve compounds in DMSO (≤0.1% final concentration) to avoid aggregation artifacts.
Meta-Analysis : Compare data across studies using tools like ChemBL or PubChem BioAssay to identify outliers .
Q. What analytical techniques identify and quantify byproducts in the synthesis?
- Methodological Answer :
- HPLC-MS : Detects di-brominated byproducts (e.g., 4,5-dibromo derivatives) via retention time and m/z shifts.
- NMR Titration : Quantifies residual starting material using internal standards (e.g., 1,3,5-trimethoxybenzene) .
Methodological Challenges
Q. Why might computational models fail to predict the compound’s reactivity accurately?
- Answer :
- Solvent Effects : Most DFT models neglect solvent interactions, which can stabilize charge-separated intermediates in polar media .
- Radical Pathways : Traditional models prioritize ionic mechanisms, but bromination often proceeds via radical chains, requiring specialized algorithms (e.g., CASSCF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
